
5-Phenylpenta-2,4-dienenitrile
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Overview
Description
5-Phenylpenta-2,4-dienenitrile is an organic compound characterized by a conjugated diene system and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenylpenta-2,4-dienenitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 5-phenylpenta-2,4-dienoic acid with benzene in the presence of trifluoromethanesulfonic acid . This reaction can yield various products depending on the specific conditions used.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the compound can be synthesized on a larger scale using similar reaction conditions as those employed in laboratory settings. Optimization of reaction parameters, such as temperature, solvent, and catalyst, can enhance yield and purity.
Chemical Reactions Analysis
Oxidation Reactions
5-Phenylpenta-2,4-dienenitrile undergoes oxidation to form carbonyl-containing derivatives. Key findings include:
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Palladium-catalyzed oxidation yields α,β-unsaturated ketones or carboxylic acids depending on reaction conditions. For example, Pd(OAc)₂ in DMSO at 80°C converts the compound to 5-phenylpenta-2,4-dienoic acid derivatives with up to 86% yield .
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Strong oxidizing agents like KMnO₄ selectively oxidize the terminal double bond to generate ketones or epoxides.
Table 1: Oxidation Reaction Examples
Reduction Reactions
The nitrile group is reduced to primary amines under catalytic hydrogenation or using hydride donors:
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LiAlH₄ in THF converts the nitrile to a primary amine with >90% efficiency.
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H₂/Pd-C selectively reduces the conjugated diene system while preserving the nitrile group.
Substitution Reactions
Electrophilic substitution occurs at the diene termini:
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Halogenation with Br₂ in CCl₄ yields dibrominated products at the 2- and 4-positions.
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Nucleophilic attack by Grignard reagents replaces the nitrile group with alkyl/aryl chains.
Palladium-Catalyzed Cross-Coupling
Palladium complexes enable C–C bond formation:
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Heck coupling with aryl halides produces extended conjugated systems (e.g., for OLED applications) .
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Suzuki-Miyaura reactions with boronic acids introduce aryl groups at the terminal double bond .
Mechanistic Insights
The compound’s reactivity is governed by:
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Conjugation effects : Stabilization of transition states during oxidation/reduction.
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Electron-withdrawing nitrile : Enhances electrophilicity of the diene system, facilitating nucleophilic attacks .
Table 2: Reaction Optimization
Scientific Research Applications
Scientific Research Applications
- Organic Electronics: 5-Phenylpenta-2,4-dienenitrile is used as an emitting material in organic electroluminescent devices. Derivatives of 2-anilino-5-phenylpenta-2,4-dienenitrile have been demonstrated as electroluminescent materials in organic LED fabrication . The compound's ability to emit light when excited by an electric current is central to its role in organic electronics. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) play crucial roles in this process.
- Materials Science: The compound's conjugated diene system allows for the development of materials with specific electronic and optical properties.
- Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Chemical Reactions
This compound can undergo several types of chemical reactions:
- Oxidation: It can be oxidized to form different products depending on the oxidizing agent used. Common oxidizing agents include potassium permanganate and chromium trioxide.
- Reduction: Reduction reactions can convert the nitrile group to other functional groups, such as amines. Reducing agents like lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.
- Substitution: It can participate in substitution reactions, where one functional group is replaced by another. Reagents like halogens and nucleophiles can facilitate substitution reactions. The products of these reactions depend on the specific conditions and reagents used; oxidation can yield carboxylic acids or ketones, while reduction can produce amines.
Mechanism of Action
The mechanism of action of 5-Phenylpenta-2,4-dienenitrile in organic electronics involves its ability to emit light when excited by an electric current. The compound’s highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) play crucial roles in this process . Upon excitation, electrons transition from the HOMO to the LUMO, resulting in the emission of light.
Comparison with Similar Compounds
Similar Compounds
2-Anilino-5-phenylpenta-2,4-dienenitrile: This compound is similar in structure but contains an aniline group, which affects its electronic properties.
5-Phenylpenta-2,4-dienoic acid: This compound has a carboxylic acid group instead of a nitrile group, leading to different reactivity and applications.
Uniqueness
5-Phenylpenta-2,4-dienenitrile is unique due to its combination of a conjugated diene system and a nitrile group. This combination imparts distinct electronic properties, making it valuable for applications in organic electronics and materials science.
Properties
CAS No. |
14164-31-9 |
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Molecular Formula |
C11H9N |
Molecular Weight |
155.20 g/mol |
IUPAC Name |
(2E,4E)-5-phenylpenta-2,4-dienenitrile |
InChI |
InChI=1S/C11H9N/c12-10-6-2-5-9-11-7-3-1-4-8-11/h1-9H/b6-2+,9-5+ |
InChI Key |
JDCCCHBBXRQRGU-VDESZNBCSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=C/C#N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=CC#N |
Origin of Product |
United States |
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